![molecular formula C23H23ClN4O3 B6535533 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine CAS No. 1049314-92-2](/img/structure/B6535533.png)

3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

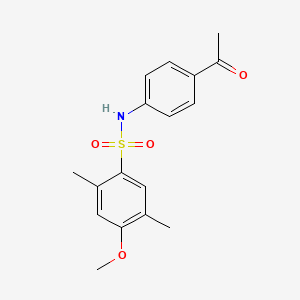

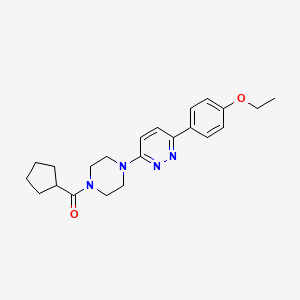

3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine, also known as CBP-DMPZ, is a chemical compound that is used in a variety of scientific research applications. It is a derivative of pyridazine, a heterocyclic aromatic compound, and is composed of four nitrogen atoms and a single carbon atom. CBP-DMPZ has a number of unique properties that make it useful for a variety of laboratory experiments. In

科学研究应用

3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine has a number of scientific research applications. It has been used in studies of the structure and function of proteins, including studies of the structure of G-protein coupled receptors and the mechanism of action of the enzyme monoamine oxidase. It has also been used in studies of the structure and function of DNA and RNA, including studies of the structure of DNA-binding proteins and the mechanism of action of DNA-binding proteins. Additionally, 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine has been used in studies of the structure and function of enzymes, including studies of the structure of enzymes involved in the metabolism of drugs and the mechanism of action of enzymes involved in the metabolism of drugs.

作用机制

Mode of Action

Without specific information on the compound’s primary targets, it’s challenging to detail its exact mode of action. Based on its structural similarity to other piperazine derivatives, it might interact with its targets by binding to active sites, leading to changes in the target’s function .

Biochemical Pathways

Piperazine derivatives have been known to influence various biochemical pathways, including neurotransmission and signal transduction .

Pharmacokinetics

Based on its predicted physicochemical properties such as boiling point and density , it might have certain bioavailability characteristics

实验室实验的优点和局限性

3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine has a number of advantages for laboratory experiments. It is relatively easy to synthesize and is readily available. It is also relatively stable and has a low toxicity, making it safe to use in laboratory experiments. Additionally, 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine has a number of unique properties that make it useful for a variety of laboratory experiments.

The main limitation of 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine is that it is not very soluble in water, making it difficult to use in some experiments. Additionally, it is not very stable at high temperatures and can degrade quickly if not stored properly.

未来方向

The potential future directions for research on 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine include further studies of its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further studies of its structure and interactions with proteins, nucleic acids, and enzymes could provide more insight into its potential uses in laboratory experiments. Additionally, further studies of its synthesis methods and potential modifications to increase its solubility and stability could help to make it more useful in laboratory experiments. Finally, further studies of its potential therapeutic applications could lead to the development of new treatments for a variety of diseases.

合成方法

3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine can be synthesized in a laboratory setting by a number of different methods. The most common method for synthesizing 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine is by reacting 4-chlorobenzoyl chloride with piperazine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces a solution of the desired product and can be further purified by recrystallization or column chromatography. Other methods for synthesizing 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine include reacting 4-chlorobenzoyl chloride with piperazine and a base in the presence of a catalyst such as palladium or platinum, or by reacting piperazine with 3,4-dimethoxyphenylchloride in the presence of a base.

属性

IUPAC Name |

(4-chlorophenyl)-[4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN4O3/c1-30-20-9-5-17(15-21(20)31-2)19-8-10-22(26-25-19)27-11-13-28(14-12-27)23(29)16-3-6-18(24)7-4-16/h3-10,15H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJELNPRRNQIIAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B6535465.png)

![3-(4-ethoxyphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B6535480.png)

![3-(4-ethoxyphenyl)-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B6535487.png)

![3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine](/img/structure/B6535488.png)

![3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3-methoxyphenyl)pyridazine](/img/structure/B6535494.png)

![3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3-methoxyphenyl)pyridazine](/img/structure/B6535500.png)

![1-{4-[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl}-3-(4-methoxyphenyl)propan-1-one](/img/structure/B6535507.png)

![1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B6535514.png)

![3-(2,5-dimethoxyphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B6535518.png)

![2-cyclopentyl-1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6535522.png)

![3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine](/img/structure/B6535525.png)

![1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one](/img/structure/B6535557.png)